n-(2,2,2-Trichloro-1-hydroxyethyl)prop-2-enamide
Overview
Description
N-(2,2,2-Trichloro-1-hydroxyethyl)prop-2-enamide is a chemical compound with the molecular formula C5H6Cl3NO2 and a molecular weight of 218.47 g/mol . It is also known by its IUPAC name, N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide . This compound is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl group, which is further connected to a prop-2-enamide moiety .
Preparation Methods
The synthesis of N-(2,2,2-Trichloro-1-hydroxyethyl)prop-2-enamide typically involves the reaction of chloral (trichloroacetaldehyde) with acrylamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound .
Chemical Reactions Analysis
N-(2,2,2-Trichloro-1-hydroxyethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
N-(2,2,2-Trichloro-1-hydroxyethyl)prop-2-enamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules . In medicine, the compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways . Additionally, it has industrial applications, particularly in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO2/c1-2-3(10)9-4(11)5(6,7)8/h2,4,11H,1H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQBTHAJQOPOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C(Cl)(Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281654 | |
Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16328-30-6 | |
Record name | NSC52796 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC22403 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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